tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate
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Overview
Description
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-b]pyrrole ring system
Preparation Methods
The synthesis of tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the furo[3,4-b]pyrrole ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the tert-butyl group: This is usually achieved through a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furo[3,4-b]pyrrole ring system play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: This compound has a similar ring structure but lacks the hydroxyl group.
tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: This is a stereoisomer with different spatial arrangement of atoms.
tert-butyl (3aS,6aS)-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate: This compound has a different ring fusion pattern.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9(13)7-5-15-6-8(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
PFUPMNIOAZUCHN-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1COC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)O |
Origin of Product |
United States |
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